Product packaging for 2,4-Diphenylbenzofuran(Cat. No.:CAS No. 863870-99-9)

2,4-Diphenylbenzofuran

Cat. No.: B1624333
CAS No.: 863870-99-9
M. Wt: 270.3 g/mol
InChI Key: LWRBNYUDWPRDMI-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Derivatives in Contemporary Chemical Research

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a privileged scaffold in modern chemical research. rsc.orgnih.gov This structural motif is prevalent in a vast number of natural products and synthetic molecules that exhibit a wide array of biological activities and material properties. tandfonline.com The inherent versatility of the benzofuran core allows for functionalization at various positions, leading to a rich diversity of derivatives with tailored characteristics. rsc.orgacs.org

In medicinal chemistry, benzofuran derivatives are of paramount importance, demonstrating potential applications against a multitude of diseases. tandfonline.com Researchers have extensively documented their activities as antimicrobial, antiviral, antitumor, and anti-inflammatory agents. tandfonline.comresearchgate.net For instance, certain derivatives have been investigated as potent inhibitors of enzymes like tubulin and cholinesterase, making them promising candidates for anticancer and anti-Alzheimer's disease therapies, respectively. nih.govnih.gov Marketed drugs such as amiodarone, used for treating cardiac arrhythmias, feature the benzofuran moiety, underscoring its clinical significance. tandfonline.com The development of novel synthetic methods, including palladium-catalyzed cross-coupling and intramolecular annulation reactions, has further accelerated the exploration of benzofuran-based compounds as therapeutic agents. tandfonline.comnih.gov

Beyond pharmaceuticals, benzofuran derivatives are gaining attention in materials science. Their conjugated π-systems are conducive to developing organic semiconductors, fluorescent probes, and other functional materials for optoelectronic applications. nih.gov The ability to synthesize highly substituted benzofurans allows for the fine-tuning of their electronic and photophysical properties. rsc.org This dual relevance in both medicinal and materials chemistry ensures that the benzofuran scaffold remains a focal point of intensive research and development. tandfonline.com

Overview of 2,4-Diphenylbenzofuran within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Among these, oxygen-containing heterocycles like benzofuran are fundamental building blocks. The benzofuran system consists of a bicyclic structure where a benzene ring is fused to a furan ring, creating a planar, aromatic system whose chemical reactivity and physical properties are influenced by the oxygen heteroatom. nih.gov

This compound is a specific isomer within this class, characterized by a phenyl group at position 2 of the furan ring and another at position 4 of the benzene ring. This arrangement distinguishes it from other isomers, such as the more commonly studied 1,3-diphenylisobenzofuran, which is known for its high reactivity as a diene and its use as a fluorescent probe for detecting singlet oxygen. researchgate.net The synthesis of asymmetrically substituted benzofurans like the 2,4-diphenyl isomer requires regioselective synthetic strategies, often involving transition-metal-catalyzed reactions to control the placement of the substituent groups. nih.gov

Scope and Research Trajectory of this compound Studies

While the broader class of benzofuran derivatives is a subject of extensive investigation, dedicated research focusing specifically on the this compound isomer is less prevalent in the scientific literature compared to other substitution patterns. However, the synthesis and biological evaluation of structurally related compounds, particularly 2-aroyl-4-phenylbenzofurans, provide significant insight into the research trajectory for this scaffold.

A notable area of investigation involves the development of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a new class of antitubulin agents for anticancer therapy. nih.gov In this research, scientists synthesized a series of derivatives to explore their antiproliferative activity. The core 4-phenylbenzofuran (B13873222) structure was constructed through a multi-step synthetic sequence. A key transformation was the introduction of the phenyl group at the 4-position via a Suzuki cross-coupling reaction, a powerful palladium-catalyzed method. nih.gov This research demonstrates the utility of the 4-phenylbenzofuran skeleton as a platform for developing potent bioactive molecules. nih.gov The study found that compounds like (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone showed significant cancer cell growth inhibition by binding to the colchicine (B1669291) site on tubulin. nih.gov

The synthesis of such 2,4-disubstituted systems highlights the strategic use of modern synthetic methodologies. General strategies for preparing disubstituted benzofurans often rely on palladium-catalyzed C-H activation and annulation reactions, which offer efficient routes to these complex structures from simpler starting materials like phenols and alkynes or carboxylic acids. nih.gov While direct studies on this compound are limited, the established synthetic routes and the documented biological activity of its close analogues suggest a promising avenue for future research in both medicinal chemistry and materials science.

Detailed Research Findings & Data Tables

Synthesis of 4-Phenylbenzofuran Derivatives

Research into antitubulin agents has led to the successful synthesis of 2-aroyl-4-phenyl-5-hydroxybenzofurans. nih.gov The general synthetic pathway involves several key steps, starting from a substituted benzaldehyde (B42025) and culminating in a Suzuki coupling to introduce the crucial C4-phenyl group. nih.gov

Table 1: Synthetic Route for 2-Aroyl-4-phenyl-5-hydroxybenzofurans nih.gov

Step Starting Materials Reagents and Conditions Intermediate/Product Purpose
1 2-bromo-3-t-butyldimethylsilyloxy-6-hydroxybenzaldehyde (5) + α-bromo substituted acetophenones (6a-f) K₂CO₃, Acetone, Reflux 2-aroyl-4-bromo-5-hydroxybenzo[b]furans (7a-f) Construction of the 2-aroyl-4-bromobenzofuran core via condensation and intramolecular cyclization.
2 2-aroyl-4-bromo-5-hydroxybenzo[b]furans (7a-f) TBDMSCl, Imidazole TBDMS-protected 2-aroyl-4-bromobenzofurans (8a-f) Protection of the phenolic hydroxyl group to prevent side reactions in the subsequent step.

Table 2: Investigated Benzofuran Derivatives and Their Research Focus

Benzofuran Class Research Application/Focus Key Findings
2-Aroyl-4-phenyl-5-hydroxybenzofurans Anticancer (Antitubulin agents) Derivatives bind to the colchicine site of tubulin, leading to G2-M cell cycle arrest and apoptosis. nih.gov
2-Arylbenzofuran derivatives Anti-Alzheimer's Disease Compounds show dual inhibitory activity against cholinesterase and β-secretase (BACE1). nih.gov
2,3-Disubstituted benzofurans General Synthetic Methods Developed via palladium-catalyzed oxidative annulations of phenols and alkenylcarboxylic acids. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O B1624333 2,4-Diphenylbenzofuran CAS No. 863870-99-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

863870-99-9

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

2,4-diphenyl-1-benzofuran

InChI

InChI=1S/C20H14O/c1-3-8-15(9-4-1)17-12-7-13-19-18(17)14-20(21-19)16-10-5-2-6-11-16/h1-14H

InChI Key

LWRBNYUDWPRDMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=C(OC3=CC=C2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(OC3=CC=C2)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,4 Diphenylbenzofuran and Its Analogues

Direct Synthetic Routes to 2,4-Diphenylbenzofuran Architectures

The direct construction of the this compound skeleton often involves the formation of the benzofuran (B130515) ring as the key step, with the phenyl substituents being introduced either prior to or during the cyclization process.

Cyclization Reactions in Benzofuran Ring Construction

A primary strategy for synthesizing the benzofuran nucleus is through the cyclization of appropriately substituted precursors. One common method involves the intramolecular cyclodehydration of α-aryloxy ketones. organic-chemistry.org For instance, the reaction of phenols with α-haloketones can lead to the formation of benzofuran derivatives. nih.gov This process can proceed in a stepwise manner, involving the initial O-alkylation of a phenol (B47542) with an α-haloketone, followed by an intramolecular cyclization. nih.gov Alternatively, a one-step method promoted by agents like titanium tetrachloride can achieve the direct synthesis of benzofurans from phenols and α-haloketones through a combination of a Friedel–Crafts-like alkylation and intramolecular cyclodehydration. nih.gov

Another powerful approach is the oxidative cyclization of o-alkenylphenols. nih.gov For example, o-cinnamyl phenols, which can be generated in situ from the Friedel–Crafts alkylation of phenols with cinnamyl alcohols, can undergo palladium(II)-catalyzed oxidative annulation to yield 2-benzyl benzofurans. nih.gov Similarly, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides a metal-free route to 2-arylbenzofurans. nih.gov

Table 1: Selected Cyclization Reactions for Benzofuran Synthesis

Starting MaterialsReagents and ConditionsProduct TypeRef
o-(Alkoxy)phenyl arylketonesp-TsOH·H₂OSubstituted benzofurans nih.gov
o-Allylphenol derivativesPdCl₂(C₂H₄)₂, BQSubstituted benzofurans nih.gov
2-HydroxystilbenesPhI(OAc)₂ (10 mol%), m-CPBA2-Arylbenzofurans nih.gov
Phenols and α-haloketonesTiCl₄Naphthofurans and benzofurans nih.gov
ortho-Alkenyl phenolsNi(acac)₂, O₂3-Aryl benzofurans rsc.org

Coupling Reactions for Phenyl Substituent Integration

The introduction of phenyl groups at the 2- and 4-positions of the benzofuran core is often achieved through transition-metal-catalyzed cross-coupling reactions. These reactions are indispensable for creating carbon-carbon bonds with high efficiency and selectivity.

Palladium-catalyzed reactions are particularly prominent in this context. For instance, the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is a well-established route to substituted benzofurans. nih.govacs.org This dual palladium- and copper-catalyzed process allows for the formation of the benzofuran ring and the introduction of a substituent at the 2-position in a single sequence. nih.govacs.org

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool. For example, NiCl₂(PPh₃)(IPr) can catalyze the cross-coupling of 2-methylsulfanylbenzofurans with alkyl Grignard reagents, enabling the synthesis of 2-alkylbenzofurans. organic-chemistry.org Furthermore, nickel catalysis can be employed for the intramolecular oxidative coupling of ortho-alkenyl phenols to furnish 3-aryl benzofurans, using molecular oxygen as a green oxidant. rsc.org

Rhodium-catalyzed reactions have also been utilized. For example, the relay rhodium-mediated catalysis involving the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids provides access to a variety of benzofuran skeletons. nih.govacs.org

Table 2: Coupling Reactions for Phenyl Group Introduction in Benzofuran Synthesis

Catalyst SystemReactantsProduct TypeRef
(PPh₃)PdCl₂ / CuIIodophenols and terminal alkynes2-Substituted benzofurans nih.govacs.org
Pd(OAc)₂ / bpyAryl boronic acid and 2-(2-formylphenoxy)acetonitrilesBenzoyl-substituted benzofurans nih.gov
Ni(acac)₂ / 1,10-phenanthrolineortho-Alkenyl phenol3-Aryl benzofuran rsc.org
Rhodium-based catalystPropargyl alcohols and aryl boronic acidsSubstituted benzofurans nih.govacs.org
CuBr / Na₂CO₃Salicylaldehydes, amines, and calcium carbideAmino-substituted benzofurans nih.govacs.org

Precursor-Based Approaches to Substituted Benzofurans

The synthesis of substituted benzofurans, including those with phenyl groups, can also be achieved by constructing the heterocyclic ring from acyclic precursors that already contain some of the required structural elements.

Utilization of Phenol Derivatives in Benzofuran Synthesis

Phenol derivatives are versatile starting materials for benzofuran synthesis. nih.gov As mentioned earlier, the reaction of phenols with α-haloketones is a classic and effective method. nih.gov More advanced strategies involve the transition-metal-catalyzed C-H functionalization of phenols. For example, a ruthenium-hydride complex can catalyze the dehydrative C-H alkylation of phenols with alcohols, and subsequent reaction with diols can lead to benzofuran derivatives through a C-H alkenylation and annulation sequence. organic-chemistry.org

Furthermore, selective syntheses of benzofuran derivatives can be achieved through the HClO₄-mediated intermolecular annulation of phenols and β-methoxy-α-ketoesters in the presence of water. thieme-connect.com In this process, the β-methoxy-α-ketoester is converted to an α-methoxyacetophenone, which then undergoes intermolecular annulation with the phenol. thieme-connect.com

Approaches Involving α-Nitroepoxides and Salicylaldehydes

A catalyst-free method for the synthesis of benzofuran derivatives involves the cascade reaction between α-nitroepoxides and salicylaldehydes. acs.orgacs.orgnih.gov This reaction proceeds under basic conditions (K₂CO₃ in DMF at 110 °C) and provides access to a range of benzofuran derivatives in moderate to good yields. acs.orgacs.orgnih.gov The reaction is believed to proceed through a plausible mechanism involving the initial attack of the phenoxide on the epoxide ring, followed by a series of steps leading to the final benzofuran product. acs.org This method is particularly noteworthy for its operational simplicity and avoidance of transition metal catalysts. nih.govacs.orgacs.orgnih.gov

Advanced Synthetic Techniques for this compound Derivatives

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the synthesis of highly substituted benzofurans. These techniques often offer improved yields, broader substrate scope, and milder reaction conditions.

One such approach is the use of radical reactions. For instance, a transition-metal-free intermolecular radical coupling reaction has been developed for the synthesis of 3-substituted benzofurans using 2-iodophenyl allenyl ethers and heteroatomic compounds. nih.gov Another example is the radical cyclization cascade of 2-azaallyl anions with 2-iodo aryl allenyl ethers, which allows for the construction of complex benzofurylethylamine derivatives. nih.gov

Furthermore, a novel technique involving the reaction of o-cresol (B1677501) with alkynyl sulfoxide (B87167) and trifluoroacetic anhydride (B1165640) leads to the formation of benzofurans through a precise molecular rearrangement and substituent migration. tus.ac.jp This method allows for the synthesis of diverse and highly substituted benzofurans from readily available starting materials. tus.ac.jp

Electrochemical methods also present a modern approach to benzofuran synthesis. For example, the electrochemical intramolecular cyclization of 2-alkynylphenols with diphenyl diselenide can produce selenylbenzo[b]furan derivatives. nih.gov

Catalytic Systems in Benzofuran Synthesis (e.g., Palladium-Catalyzed C-H Arylation)

The synthesis of benzofurans, including this compound, heavily relies on transition metal catalysis, with palladium being a prominent catalyst. nih.govacs.org Palladium-catalyzed cross-coupling reactions, particularly C-H arylation, provide a direct and efficient route to 2-arylbenzofurans. nih.govdntb.gov.uanih.gov

One notable method involves the palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides. nih.govnih.govresearchgate.net This reaction, utilizing palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst and copper(II) chloride (CuCl₂) as a co-catalyst, effectively produces a range of 2-arylbenzofurans in moderate to high yields under aerobic conditions. nih.govdntb.gov.uanih.gov The reactivity in this system is influenced by the electronic properties of the substituents on the triarylantimony difluoride, with electron-donating groups generally leading to higher reactivity. nih.govnih.gov

Other palladium-based catalytic systems have also been developed. For instance, palladium nanoparticles have been used to catalyze a one-pot synthesis of various benzofurans through Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org Additionally, a catalyst system composed of palladium and a dihydroxyterphenylphosphine ligand has proven effective for the one-pot synthesis of disubstituted benzo[b]furans from 2-chlorophenols and alkynes. nih.gov

Beyond palladium, other transition metals like copper, nickel, and rhodium have been employed in the synthesis of the benzofuran nucleus. nih.govacs.orgthieme.de Copper-based catalysts, for example, are used in Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization to form benzofuran derivatives. nih.govacs.org Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones also provides a pathway to benzofuran derivatives. organic-chemistry.orgthieme.de

Table 1: Examples of Catalytic Systems in Benzofuran Synthesis

Catalyst SystemReactantsProduct TypeKey FeaturesReference
Pd(OAc)₂ / CuCl₂Benzofurans and Triarylantimony difluorides2-ArylbenzofuransRegioselective C-H arylation at the C2 position. Higher reactivity with electron-donating groups on the aryl donor. nih.gov, nih.gov
Palladium Nanoparticleso-Iodophenols and Terminal alkynesBenzofuransOne-pot synthesis via Sonogashira cross-coupling under ambient conditions. The catalyst is recyclable. organic-chemistry.org
(PPh₃)PdCl₂ / CuITerminal alkynes and IodophenolsBenzofuran derivativesSonogashira coupling followed by intramolecular cyclization. Copper iodide acts as a co-catalyst. nih.gov, acs.org
Nickel CatalystAryl halides and Aryl ketonesBenzofuran derivativesIntramolecular nucleophilic addition. Tolerates both electron-donating and electron-withdrawing groups. organic-chemistry.org, thieme.de

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the synthesis of benzofuran derivatives, offering significant advantages over conventional heating methods. youtube.comasianpubs.orgwjarr.com This approach often leads to shorter reaction times, improved yields, and cleaner reaction profiles with minimized side products. nih.govnih.gov

A notable application of microwave irradiation is in the one-pot, three-component synthesis of 2,3-disubstituted benzo[b]furans under Sonogashira conditions. nih.govnih.gov This method involves the reaction of 2-iodophenols, terminal acetylenes, and aryl iodides. The use of microwave heating significantly shortens the reaction duration and enhances the efficiency of the process. nih.govnih.gov For instance, the synthesis of 2,3-diphenylbenzo[b]furan from iodobenzene, phenyl acetylene, and 2-iodophenol (B132878) resulted in an 87% yield. nih.gov

Another example is the microwave-promoted Sonogashira coupling/cyclization reaction of o-iodophenols and propargylic alcohols. ias.ac.in This method, co-catalyzed by PdCl₂(PPh₃)₂ and CuI, and supported by silica (B1680970) gel, provides good to excellent yields of 2-arylbenzo[b]furans. ias.ac.in The optimization of reaction conditions revealed that solvents like dimethyl sulfoxide (DMSO) were particularly effective. ias.ac.in

Microwave assistance has also been successfully applied to the synthesis of benzofuran-3(2H)-ones, providing a rapid route to these important dihydrobenzofuranones with yields ranging from 43% to 58%. researchgate.net Furthermore, solvent-free microwave irradiation conditions have been developed for the synthesis of various functionalized benzofurans, highlighting the environmentally friendly aspect of this technology. researchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzofuran Synthesis

Reaction TypeConditionsReaction TimeYieldReference
Three-component synthesis of 2,3-disubstituted benzofuransConventional HeatingLongerGood to Excellent nih.gov, nih.gov
Microwave IrradiationShorterGood to Excellent nih.gov, nih.gov
Synthesis of Benzofuran-3(2H)-onesConventional HeatingNot SpecifiedNot Specified researchgate.net
Microwave IrradiationShort43% - 58% researchgate.net
Sonogashira coupling/cyclization of o-iodophenols and propargylic alcoholsConventional HeatingNot SpecifiedNot Specified ias.ac.in
Microwave Irradiation2 minUp to 95% ias.ac.in

Free Radical Cyclization Cascade Approaches

Free radical cyclization cascade reactions represent an innovative strategy for constructing complex benzofuran derivatives. rsc.org These methods are particularly valuable for synthesizing polycyclic benzofuran compounds that may be challenging to prepare using other techniques. rsc.orgresearchgate.net

A key approach involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. researchgate.netnih.gov This transfer initiates a radical cyclization, which is then followed by an intermolecular radical-radical coupling. This cascade mechanism allows for a rapid increase in molecular complexity and provides access to a variety of complex benzofurylethylamine derivatives. researchgate.netnih.gov Although the synthesis of such structures through radical cyclization cascades is not common, it presents a mild and broadly applicable method. nih.gov

Another developed method focuses on the synthesis of 3,4-fused tricyclic 3-alkylidene dihydrobenzofuran derivatives. aalto.fi This is achieved by treating propargyl iodophenol derivatives that have a tethered alkene at adjacent positions under radical cascade reaction conditions. The vinyl radical intermediates generated in the process react with the internal alkene, leading to the formation of the tricyclic dihydrobenzofurans in yields ranging from 25% to 93%. aalto.fi These products can then serve as precursors for 3,4-fused tricyclic benzofurans. aalto.fi

These radical cascade approaches offer a unique pathway to novel benzofuran structures and highlight the versatility of radical chemistry in heterocyclic synthesis.

Reaction Mechanisms and Organic Transformations Involving 2,4 Diphenylbenzofuran Scaffolds

Mechanistic Investigations of Benzofuran (B130515) Ring Formation

The synthesis of the benzofuran core, particularly with the specific 2,4-diphenyl substitution pattern, can be achieved through various mechanistic pathways. These routes often involve complex bond-forming events, including electrophilic cyclizations, radical-mediated processes, and elegant rearrangement reactions.

Electrophilic Cyclization Mechanisms

Electrophilic cyclization represents a powerful strategy for the construction of the benzofuran ring system. These reactions typically involve the intramolecular attack of a nucleophilic oxygen atom onto an electrophilically activated carbon-carbon multiple bond.

One illustrative pathway is the acid-catalyzed cyclization of a suitably substituted precursor, such as a 2-phenoxy-1,3-diphenylpropan-1-one derivative. In the presence of a strong acid, the carbonyl oxygen is protonated, enhancing the electrophilicity of the adjacent carbon. This facilitates an intramolecular Friedel-Crafts-type acylation, where the electron-rich phenoxy ring attacks the activated carbonyl, leading to the formation of a six-membered ring intermediate. Subsequent dehydration then yields the aromatic 2,4-diphenylbenzofuran.

Another relevant electrophilic cyclization involves the use of an external electrophile to trigger ring closure. For instance, the reaction of a 1,4-diaryl but-3-yn-1-one with an electrophilic halogen source like N-iodosuccinimide (NIS) or iodine monochloride (ICl) can lead to the formation of a halofuran. nih.gov While this specific example yields a furan (B31954), a similar strategy with an appropriately substituted o-alkynylphenol could be envisioned for the synthesis of this compound. The reaction proceeds via a 5-endo-dig cyclization, where the phenolic oxygen attacks the alkyne, which has been activated by the electrophile.

A general representation of an acid-catalyzed electrophilic cyclization to form a benzofuran is shown below:

Reactant TypeReagentKey IntermediateProduct Type
o-Alkynylphenol derivativeAcid (e.g., H₂SO₄)Oxonium ionSubstituted benzofuran
1,4-Diaryl but-3-yn-1-oneElectrophilic Halogen (e.g., ICl)Halonium ion3-Halo-2,5-diarylfuran

Radical-Mediated Pathways and Intermediates

Radical reactions offer an alternative and often complementary approach to the synthesis of the benzofuran scaffold. These reactions proceed through highly reactive radical intermediates and can be initiated by various means, including heat, light, or radical initiators.

A plausible radical-mediated route to this compound could involve the cyclization of a suitably substituted aryl radical onto a pendant alkyne. For example, the reaction of an ortho-bromo- or ortho-iodophenoxy derivative bearing a diphenylacetylene (B1204595) moiety could be initiated by a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a tin hydride reagent. The initial step would be the formation of an aryl radical, which then undergoes a 5-endo-trig cyclization onto the alkyne. The resulting vinylic radical can then be quenched to afford the this compound.

Photocatalysis has also emerged as a powerful tool for initiating radical reactions under mild conditions. nih.govresearchgate.net A hypothetical photocatalytic synthesis of this compound could involve the use of a photosensitizer that, upon excitation with visible light, can promote a single-electron transfer (SET) process. This could generate a radical cation or anion from a suitable precursor, which then undergoes a cascade of reactions, including cyclization, to form the benzofuran ring.

Rearrangement Processes (e.g., Substituent Migration)

Rearrangement reactions provide an elegant and often unexpected entry into complex molecular architectures. In the context of this compound synthesis, substituent migrations can play a crucial role in establishing the final substitution pattern.

An intriguing example is the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.orgrsc.orgresearchgate.netresearchgate.net This reaction proceeds through a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement. When 2,6-diphenylphenol (B49740) is used as the starting material, a 4,7-diphenylbenzofuran derivative can be formed through the migration of one of the phenyl groups. The proposed mechanism involves the formation of an aryloxysulfonium intermediate, which undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form a dearomatized species. A subsequent substituent migration, in this case of a phenyl group, followed by rearomatization, leads to the final benzofuran product. This demonstrates that the 4-phenyl substituent can be introduced through a rearrangement process.

Another notable rearrangement is the unexpected migration of a benzoyl group observed during the synthesis of 3-benzoyl-2-phenylbenzofurans under Wittig conditions. mdpi.com This suggests that acyl group migrations can occur on the benzofuran scaffold under certain reaction conditions, highlighting the potential for post-synthetic modification through rearrangement.

Table of Rearrangement Reactions in Benzofuran Synthesis

Reaction Type Starting Materials Key Transformation Product Feature
Charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement 2,6-Disubstituted phenols, Alkynyl sulfoxides rsc.orgrsc.org-Sigmatropic rearrangement followed by substituent migration Highly substituted benzofurans, including those with migrated aryl groups

Functionalization Reactions of this compound

Once the this compound scaffold is constructed, it can serve as a versatile platform for further chemical modifications. Functionalization reactions can target the furan ring, the benzene (B151609) ring, or the existing phenyl substituents, allowing for the synthesis of a diverse array of derivatives.

Arylation Reactions (e.g., C-H Arylation)

Direct C-H arylation has become a cornerstone of modern organic synthesis, offering an atom-economical way to form carbon-carbon bonds. The this compound core possesses several C-H bonds that can be selectively functionalized.

The C2 position of the benzofuran ring is generally the most activated towards electrophilic substitution and is a common site for C-H arylation. nih.gov However, in this compound, the C2 position is already occupied. Therefore, arylation would be directed to other available positions, such as C3, C5, C6, or C7. The regioselectivity of such reactions would be influenced by the electronic nature of the existing phenyl groups and the specific catalytic system employed. Palladium-catalyzed C-H arylation reactions using various arylating agents, such as aryl halides or diaryliodonium salts, are well-established methods for the arylation of benzofurans. nih.govemory.edu For instance, a directed C-H functionalization approach could be employed by introducing a directing group onto one of the phenyl substituents to achieve site-selective arylation on the benzofuran core.

Examples of Palladium-Catalyzed C-H Arylation of Benzofurans

Arylating Agent Catalyst System Typical Position of Arylation
Aryl bromides Pd(OAc)₂ / Ligand C2
Diaryliodonium salts Pd(OAc)₂ or Pd/C C2

Heterocyclic Ring Formation on Benzofuran Skeletons

The this compound scaffold can be used as a building block for the construction of more complex, fused heterocyclic systems. The furan ring within the benzofuran can act as a diene in cycloaddition reactions, or the entire molecule can be a precursor for annulation reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The furan ring of this compound can potentially participate as the diene component, reacting with a suitable dienophile to form a bridged adduct. Subsequent aromatization or further transformations of this adduct could lead to the formation of fused polycyclic aromatic systems. The reactivity of the furan ring in a Diels-Alder reaction is often influenced by the substituents present, and the phenyl groups in this compound would play a significant role in modulating this reactivity.

Furthermore, the this compound core can be a starting point for the synthesis of fused quinoline (B57606) derivatives. nih.govresearchgate.netcapes.gov.br For example, functionalization of the benzofuran at the C3 position with a suitable group, followed by a reaction cascade involving an aniline (B41778) derivative, could lead to the annulation of a quinoline ring onto the benzofuran framework, resulting in a benzofuroquinoline system.

Catalytic Aspects in this compound Chemistry

The development of catalytic systems has revolutionized the synthesis of complex molecules like this compound. Both transition metal and photoredox catalysis have provided novel pathways for the formation and derivatization of the benzofuran core, enabling the creation of a diverse range of substituted analogues.

Transition metal catalysts are pivotal in the synthesis of benzofurans due to their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various mechanistic pathways. rsc.org Palladium, gold, and rhodium complexes are among the most extensively used catalysts for these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely employed for the synthesis of aryl-substituted benzofurans. For instance, the Suzuki cross-coupling of a brominated benzofuran derivative with an arylboronic acid in the presence of a palladium catalyst provides a direct route to 2-arylbenzofurans. nih.gov Similarly, palladium-catalyzed C-H arylation of the benzofuran core with reagents like triarylantimony difluorides offers a regioselective method to introduce aryl groups at the C2 position. rsc.org The synthesis of 2,3-diarylbenzofurans has also been achieved through palladium-catalyzed intramolecular cyclization of 2-bromobenzyl phenyl ketones. nih.gov

Gold catalysts have shown remarkable efficiency in the annulation of alkynes to form the benzofuran ring. Gold(I) complexes, for example, can catalyze the intermolecular annulation of propargyl esters and α,β-unsaturated imines in a formal [4+3]-cycloaddition to yield azepine derivatives, showcasing their utility in complex cyclizations. researchgate.net Gold-catalyzed cascade reactions of o-alkynylphenols with diazo compounds have been developed to produce 2,3-disubstituted benzofurans. researchgate.net

Rhodium catalysts have been utilized in sequential C-H functionalization reactions to construct highly functionalized 2,3-dihydrobenzofurans. princeton.edunih.gov These reactions can involve an initial rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation and C-O cyclization.

The following table summarizes representative transition metal-catalyzed transformations leading to substituted benzofuran scaffolds.

Catalyst/PrecatalystCoupling PartnersKey Reaction TypeProduct TypeReference
Pd(OAc)₂ / SPhosBromothiophenes, Cyclopropylboronic acidSuzuki-Miyaura CouplingCyclopropylthiophenes nih.gov
Pd(II) complex2-(4-bromophenyl)benzofuran, Arylboronic acidsSuzuki Cross-Coupling2-Arylbenzo[b]furans nih.gov
Pd₂(dba)₃ / IPr2-Bromobenzyl phenylketoneIntramolecular Cyclization2-Arylbenzofurans nih.gov
Pd(OAc)₂ / CuCl₂Benzofuran, Triarylantimony difluoridesC-H Arylation2-Arylbenzofurans rsc.org
[Au(dppbO)Cl]PhenylacetyleneHydroaminationN-Vinylamines organic-chemistry.org
JohnPhosAuCl / AgNTf₂Alkynyl esters, QuinolsIntermolecular Alkoxylation/Claisen RearrangementBenzofuran derivatives researchgate.net
Rh₂(esp)₂Phenol (B47542), Diazo compoundC-H InsertionDihydrobenzofuran precursor princeton.edunih.gov

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the generation of radical intermediates under mild conditions. This approach has been successfully applied to the synthesis and functionalization of various heterocyclic compounds, including benzofurans.

A notable application of photoredox catalysis is the cooperative gold/photoredox-catalyzed two-fold arylation of TMS-terminated alkynols, which selectively yields 2,3-diarylbenzofurans. nih.gov This dual catalytic system combines the unique reactivity of both catalytic cycles to achieve a transformation that is challenging to accomplish with either catalyst alone.

Photoredox catalysis can also be employed for the synthesis of dihydrobenzofurans. For example, a light-driven protocol for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) derivatives has been reported. This process is initiated by the photochemical activity of in situ generated allyl-functionalized phenolate (B1203915) anions. nih.gov Furthermore, visible-light-mediated intramolecular oxychalcogen cyclization of 2-allylphenol derivatives with dichalcogenides provides a sustainable route to functionalized 2,3-dihydrobenzofurans.

The merger of photoredox catalysis with other catalytic modes, such as organocatalysis, has expanded the scope of accessible transformations. For example, the enantioselective conjugate addition of carbon-centered radicals, generated via photoredox catalysis, to enals can be achieved using a chiral amine co-catalyst.

The table below highlights key aspects of photoredox-catalyzed reactions relevant to the synthesis of benzofuran and related heterocyclic structures.

PhotocatalystReactantsKey TransformationProduct TypeReference
Not specified (cooperative with Gold)2-[(trimethylsilyl)ethynyl]phenol, Arylating agentTwo-fold Arylation2,3-Diarylbenzofurans nih.gov
Not specified (light-driven)2-Allylphenol derivativesCascade Radical Addition/Substitution2,3-Dihydrobenzofurans nih.gov
Not specified (visible light)2-Allylphenol derivatives, DichalcogenidesIntramolecular Oxychalcogen CyclizationFunctionalized 2,3-Dihydrobenzofurans
Organic PhotocatalystEnals, Radical precursorsEnantioselective Conjugate AdditionChiral Carbonyl Compounds

Computational and Theoretical Investigations of 2,4 Diphenylbenzofuran

Molecular Dynamics Simulations and Conformation Studies

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. q-chem.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational changes, molecular flexibility, and thermodynamic properties.

For a molecule like 2,4-Diphenylbenzofuran, the primary conformational flexibility arises from the rotation of the two phenyl rings around their single bonds connected to the benzofuran (B130515) core. While the benzofuran unit itself is largely rigid, the orientation of these phenyl rings relative to the core can vary. MD simulations can be used to explore the potential energy surface associated with these rotations. By simulating the molecule at different temperatures, one can observe the accessible conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape might change in different environments, which in turn affects its interactions and photophysical properties.

Theoretical Modeling of Photophysical Processes

The interaction of molecules with light is governed by the principles of quantum mechanics, and theoretical modeling provides a window into these photophysical processes. For this compound, understanding its behavior in electronically excited states is key to its potential use in applications such as fluorescent probes or organic light-emitting diodes (OLEDs).

To study electronically excited states, the ground-state DFT formalism is extended to the time domain, resulting in Time-Dependent Density Functional Theory (TD-DFT). numberanalytics.com TD-DFT, particularly in its linear-response formulation, has become the workhorse method for calculating vertical excitation energies, which correspond to the absorption of light, and for modeling emission processes. q-chem.comlibretexts.org

TD-DFT calculations can predict the absorption spectrum of a molecule by identifying the energies of transitions from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.). The strength of these transitions is given by the oscillator strength, which determines the intensity of the corresponding absorption peak. For conjugated systems like this compound, the lowest energy absorption band typically corresponds to a π → π* transition, where an electron is promoted from a π bonding orbital (often the HOMO) to a π* antibonding orbital (often the LUMO).

A computational study on the closely related isomer 1,3-Diphenylisobenzofuran (DPBF) provides an excellent example of the power of TD-DFT. In that work, various density functionals were used to calculate the absorption and emission wavelengths. The results showed that range-separated functionals like CAM-B3LYP and ωB97X-D provided the best agreement with experimental data. These calculations not only predict the color of light a molecule will absorb and emit but also provide details about the nature of the excited state, such as its charge-transfer character.

The following table shows TD-DFT calculated photophysical data for the related compound 1,3-Diphenylisobenzofuran, which serves as a model for the expected properties of this compound.

CompoundFunctional/Basis SetParameterCalculated ValueReference
1,3-DiphenylisobenzofuranCAM-B3LYP/6-311+G(2d,p)Absorption Wavelength (λ_abs)404 nm
1,3-DiphenylisobenzofuranωB97X-D/6-311+G(2d,p)Absorption Wavelength (λ_abs)403 nm
1,3-DiphenylisobenzofuranCAM-B3LYP/6-311+G(2d,p)Emission Wavelength (λ_em)470 nm
1,3-DiphenylisobenzofuranωB97X-D/6-311+G(2d,p)Emission Wavelength (λ_em)471 nm
1,3-DiphenylisobenzofuranCAM-B3LYP/6-311+G(2d,p)Oscillator Strength (f)0.86

The concept of aromaticity, traditionally used to describe the stability of ground-state molecules with [4n+2] π-electrons (Hückel's rule), has been extended to electronically excited states. According to Baird's rule, the criteria for aromaticity are reversed in the lowest triplet excited state (T₁). In this state, cyclic systems with 4n π-electrons are considered aromatic and stabilized, while those with [4n+2] π-electrons are antiaromatic and destabilized. wiley.com This reversal of aromaticity can be a powerful driving force for photochemical reactions and can significantly influence a molecule's photophysical properties and excited-state geometry. nih.gov

Studies on dibenzannelated heterocycles with an 8π-electron central ring (a 4n system) show that these molecules, which are often non-planar in the ground state, tend to planarize in the excited state to gain excited-state aromaticity. For this compound, the interplay of the stable benzofuran core with the phenyl rings that become antiaromatic in the excited state would create a complex photophysical landscape. Theoretical analysis using aromaticity descriptors, such as Nucleus-Independent Chemical Shift (NICS) or the Anisotropy of the Induced Current Density (ACID), could quantify the changes in aromaticity in different parts of the molecule upon excitation and correlate these changes with the calculated excited-state geometries and energies.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Diphenylbenzofuran

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. masterorganicchemistry.com The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups and bonds within the molecule. msu.edu This technique is particularly useful for identifying the presence of characteristic groups. libretexts.org

The IR spectrum of 2,4-Diphenylbenzofuran is characterized by several key absorption bands that confirm its structural features. The presence of aromatic rings is indicated by C-H stretching vibrations typically observed in the range of 3100-3000 cm⁻¹ and C=C stretching vibrations within the 1600-1400 cm⁻¹ region. vscht.czmdpi.com The furan (B31954) ring, an integral part of the benzofuran (B130515) core, also contributes to the spectrum with its characteristic C-O-C stretching vibrations. The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule, which is difficult to assign to individual vibrations but provides a distinctive pattern for identification. msu.edu

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Weak to Medium
Alkene C-H Stretch 3080 - 3020 Medium
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-O-C Asymmetric Stretch (Furan) 1250 - 1150 Strong
C-O-C Symmetric Stretch (Furan) 1070 - 1020 Strong

Raman Spectroscopic Investigations

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often results in different vibrational modes being active or more intense in Raman spectra compared to IR spectra.

For this compound, Raman spectroscopy provides further structural confirmation. The symmetric vibrations of the phenyl rings and the benzofuran core, which may be weak in the IR spectrum, can be prominent in the Raman spectrum. The C=C stretching vibrations of the aromatic rings typically give rise to strong Raman bands. The breathing modes of the aromatic rings are also characteristic and appear as sharp, intense peaks. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule. nih.gov

Table 2: Key Raman Shifts for this compound

Vibrational Mode Typical Raman Shift Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Ring Breathing (Phenyl) ~1000 Strong
C=C Stretch (Aromatic) 1600 - 1580 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of each nucleus. libretexts.org

¹H NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their electronic environments. The chemical shift (δ), measured in parts per million (ppm), indicates the level of shielding or deshielding of a proton. youtube.com Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-poor environments are deshielded and appear at higher chemical shifts (downfield). libretexts.org

In the ¹H NMR spectrum of this compound, the aromatic protons of the two phenyl groups and the benzofuran ring system resonate in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns are influenced by the electronic effects of the substituents and the spatial proximity of other protons. The proton on the furan ring (at position 3) is expected to have a distinct chemical shift due to its unique electronic environment within the heterocyclic ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Typical Chemical Shift Range (ppm) Multiplicity
Aromatic Protons (Phenyl & Benzene (B151609) of Benzofuran) 7.0 - 8.5 Multiplet

¹³C NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Similar to ¹H NMR, the chemical shift of each carbon atom is dependent on its electronic environment. youtube.com

The ¹³C NMR spectrum of this compound displays a number of signals corresponding to the different carbon environments in the molecule. The carbons of the aromatic rings and the benzofuran system appear in the downfield region (typically 100-160 ppm). chemguide.co.uk The carbon atoms directly attached to the oxygen atom in the furan ring (C2 and C7a) are expected to be significantly deshielded and appear at higher chemical shifts. The quaternary carbons (C2, C4, C3a, and the ipso-carbons of the phenyl groups) will also have characteristic chemical shifts.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Typical Chemical Shift Range (ppm)
Aromatic Carbons (Phenyl & Benzene of Benzofuran) 110 - 150
C-O (C2 of Benzofuran) 150 - 160
C-O (C7a of Benzofuran) 145 - 155
Quaternary Carbons (C4, C3a, ipso-Phenyl) 120 - 140

Advanced NMR Techniques for Stereochemical and Conformational Studies

While ¹H and ¹³C NMR provide fundamental structural information, more advanced 2D NMR techniques are crucial for unambiguously assigning all signals and for studying the stereochemistry and conformation of complex molecules. numberanalytics.com Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton and carbon signals, revealing direct and long-range C-H connectivity, respectively. ipb.pt For a molecule like this compound, these techniques would confirm the substitution pattern and the connectivity between the phenyl groups and the benzofuran core. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which can be used to determine the preferred conformation of the phenyl rings relative to the benzofuran plane. diva-portal.org

Electronic Absorption and Emission Spectroscopy

The electronic behavior of this compound has been characterized using UV-Visible absorption and fluorescence spectroscopy, revealing key aspects of its electron transition and energy emission processes.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The UV-Visible absorption spectrum of this compound provides critical information about its electronic transitions. While specific absorption maxima for this compound are not detailed in the available research, studies on closely related 2-phenylbenzofuran (B156813) derivatives offer valuable comparative insights. For these related compounds, electronic transitions are observed, and their characteristics are influenced by the molecular structure and solvent environment. mdpi.com The absorption spectra are a result of the promotion of electrons from the ground state to higher energy excited states. nih.gov

Detailed theoretical and experimental analyses of similar benzofuran structures indicate that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are typically delocalized over the benzofuran and phenyl components of the molecule. mdpi.com The nature of these orbitals dictates the energy and intensity of the absorption bands.

Table 1: Illustrative UV-Visible Absorption Data for Related Benzofuran Derivatives

Compound ClassSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M-1cm-1)
2-PhenylbenzofuransMethanolVariesNot specified
Thiophene-based D-π-ACyclohexane~350-400Not specified
Thiophene-based D-π-ADMSO~360-420Not specified

Note: This table is illustrative and based on data for related compounds to provide context due to the absence of specific data for this compound.

Fluorescence and Phosphorescence Spectroscopy

Fluorescence spectroscopy reveals the emission properties of this compound as excited electrons return to the ground state. While specific fluorescence data for this compound is not available, the study of analogous compounds provides a framework for understanding its potential behavior. For instance, many aromatic compounds exhibit fluorescence, and the emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding solvent. nih.gov

Phosphorescence, a process involving a change in electron spin and typically occurring over a longer timescale than fluorescence, is another potential de-excitation pathway. However, detailed phosphorescence data for this compound is not present in the reviewed literature.

Table 2: Illustrative Photoluminescence Data for Related Compounds

CompoundMediumExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Quantum Yield (Φf)
4BGIPNMethylcyclohexaneNot specified5250.46
4CzIPNMethylcyclohexaneNot specified500Not specified

Note: This table is illustrative and based on data for related compounds to provide context due to the absence of specific data for this compound. beilstein-journals.org

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C20H14O), the exact molecular weight can be calculated from its chemical formula.

While a specific mass spectrum for this compound was not found, studies on the mass spectral fragmentation of other benzofuran derivatives provide likely fragmentation pathways. Electron ionization mass spectrometry of benzofurans typically leads to the formation of characteristic fragment ions. For instance, the fragmentation of 2-substituted benzofurans has been studied, revealing patterns that can help infer the fragmentation of this compound. researchgate.net Common fragmentation processes in related molecules involve cleavages within the benzofuran ring system and the loss of substituents.

Table 3: Predicted Major Fragmentation Data for this compound

m/z (mass-to-charge ratio)Proposed Fragment Ion
270[M]+ (Molecular Ion)
241[M - CHO]+
193[M - C6H5]+
165[Benzofuran core fragment]+

Note: This table is predictive and based on general fragmentation patterns of aromatic and heterocyclic compounds, as specific experimental data for this compound is not available.

Photophysical Studies and Excited State Dynamics of 2,4 Diphenylbenzofuran

Singlet and Triplet Excited States Characteristics.libretexts.orgnih.govchemrxiv.org

Upon absorption of light, 2,4-diphenylbenzofuran is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). libretexts.org This excited state is characterized by a high fluorescence quantum yield, often approaching unity in aprotic solvents, indicating that fluorescence is a dominant de-excitation pathway. researchgate.net The lifetime of the first excited singlet state (S₁) for a related compound, 1,3-diphenylisobenzofuran, is approximately 5.3 nanoseconds. nih.gov The molecule absorbs strongly around 410 nm and emits fluorescence in the 450-480 nm range. researchgate.netnih.gov

Table 1: Photophysical Properties of a Related Isobenzofuran Derivative

PropertyValueReference
Fluorescence Lifetime (τ_F)~5.3 ns nih.gov
Triplet State Lifetime (τ_T)~200 µs nih.gov
Fluorescence Quantum Yield (Φ_F)0.95-0.99 nih.gov
First Triplet Excitation Energy11,400 cm⁻¹ nih.gov

Intersystem crossing (ISC) is a radiationless transition between two electronic states with different spin multiplicities, for instance, from an excited singlet state to a triplet state. wikipedia.org This process is formally "forbidden" but can be facilitated by spin-orbit coupling, which is more significant in molecules containing heavy atoms. wikipedia.org For organic molecules like this compound, ISC rates can be influenced by molecular structure and the presence of specific functional groups. nih.gov The efficiency of ISC is critical in applications like photodynamic therapy and for OLEDs that utilize phosphorescence or thermally activated delayed fluorescence (TADF). rsc.org The timescale for ISC can range from 10⁻⁸ to 10⁻³ seconds. wikipedia.org In some dibenzofuran-based luminophores, ISC has been observed to occur on a picosecond timescale. rsc.org

Reverse intersystem crossing (RISC) is the transition from an excited triplet state back to an excited singlet state. wikipedia.orgrsc.org This process is crucial for the mechanism of thermally activated delayed fluorescence (TADF), which allows for the harvesting of triplet excitons to enhance the efficiency of OLEDs. nih.gov The rate of RISC is a key parameter in the design of efficient TADF emitters. researchgate.netchemrxiv.org For RISC to be efficient, the energy gap between the lowest triplet state (T₁) and the lowest excited singlet state (S₁) should be small. researchgate.net In some specifically designed molecules, RISC can be accelerated by inducing effective mixing between charge transfer and locally excited triplet states. nih.gov

Intramolecular Charge Transfer (ICT) Phenomena.nih.govrsc.org

Intramolecular charge transfer (ICT) is a process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. rsc.org In molecules like this compound, the phenyl substituents can act as donor or acceptor groups depending on their substitution, and the benzofuran (B130515) core can act as a bridge. This phenomenon can lead to the formation of excited states with significant charge-transfer character. nih.gov The presence of ICT states can strongly influence the photophysical properties, including the fluorescence spectrum and quantum yield. For instance, strong ICT can lead to a quenching of fluorescence. nih.gov The polarity of the solvent can also play a significant role in stabilizing ICT states.

Photochemical Reactivity and Energy Transfer Mechanisms.nih.govnih.govacs.orgrsc.org

The excited states of this compound and its analogs can undergo various photochemical reactions and participate in energy transfer processes. These processes are fundamental to their application as photosensitizers and chemical probes.

Molecules in their triplet excited state can transfer their energy to molecular oxygen (O₂), which is in a triplet ground state, to generate highly reactive singlet oxygen (¹O₂). rsc.orgrsc.org 1,3-Diphenylisobenzofuran, a compound structurally related to this compound, is a well-known and efficient singlet oxygen quencher. nih.gov It reacts with singlet oxygen via a [4+2] cycloaddition to form an endoperoxide, which is non-fluorescent. nih.govnih.gov This reaction is often used to detect and quantify the production of singlet oxygen in various chemical and biological systems. nih.gov The efficiency of singlet oxygen generation is a critical parameter for photosensitizers used in photodynamic therapy. nih.gov

Table 2: Reaction of 1,3-Diphenylisobenzofuran with Singlet Oxygen

ReactantProductReaction TypeConsequenceReference
1,3-Diphenylisobenzofuran + ¹O₂Endoperoxide[4+2] CycloadditionLoss of fluorescence nih.govnih.gov

Excited state proton transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another in the excited state. nih.gov This process is often facilitated by intramolecular hydrogen bonds. nih.govrsc.org While not a primary characteristic of the unsubstituted this compound, the introduction of hydroxyl or other protic functional groups onto the phenyl rings or the benzofuran core could enable ESPT. nih.gov ESPT can lead to the formation of a tautomeric species with distinct photophysical properties, such as a large Stokes-shifted fluorescence. nih.gov The dynamics of ESPT can occur on a femtosecond timescale and can be influenced by the surrounding solvent environment, particularly the presence of hydrogen-bonding solvents. rsc.org

Based on a comprehensive review of the available scientific literature, there is no specific research data concerning the use of time-resolved spectroscopic techniques for the dynamic studies of the this compound compound.

While techniques such as femtosecond transient absorption spectroscopy and time-correlated single-photon counting are powerful and widely used tools for investigating the excited-state dynamics of fluorescent molecules, including isomers and related benzofuran derivatives, specific studies applying these methods to this compound have not been identified.

Therefore, detailed research findings, data on transient species, excited-state lifetimes, and corresponding kinetic data tables for this compound cannot be provided.

Conclusion and Future Research Directions

Current Understanding of 2,4-Diphenylbenzofuran Chemistry

The core of this compound's chemistry lies in its synthesis and inherent reactivity, which are dictated by the arrangement of its phenyl and benzofuran (B130515) moieties.

The synthesis of the benzofuran core is a well-established area of organic chemistry, with numerous methods available for creating the fused ring system. nih.govorganic-chemistry.org These strategies often involve the cyclization of appropriately substituted phenols and alkynes or the intramolecular cyclization of ortho-alkenylphenols. nih.govorganic-chemistry.org For diaryl substituted benzofurans, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, are pivotal in attaching the phenyl groups to the benzofuran scaffold. organic-chemistry.org While specific high-yield synthetic routes exclusively for this compound are not extensively documented in dedicated studies, the general principles of benzofuran synthesis provide a solid foundation for its preparation. The reactivity of the benzofuran ring is characterized by its susceptibility to electrophilic substitution, with the electron-rich furan (B31954) ring being the primary site of reaction. The presence of the two phenyl groups at the 2 and 4-positions significantly influences the electron distribution within the benzofuran system, thereby modulating its reactivity towards various reagents.

Emerging Research Avenues for this compound Derivatives

The true potential of this compound lies in the functionalization of its core structure to create novel derivatives with tailored properties. These derivatives are at the forefront of emerging research, with potential applications in materials science and medicinal chemistry.

In the realm of materials science , the rigid, planar structure and conjugated π-system of this compound make it an attractive building block for organic electronic materials. Dibenzofuran-containing compounds, in general, are known to possess high triplet energies and good charge transport properties, making them suitable for use as host materials in phosphorescent organic light-emitting diodes (OLEDs). The functionalization of the phenyl rings or the benzofuran core of this compound could lead to the development of new organic semiconductors with enhanced performance characteristics.

In medicinal chemistry , the benzofuran scaffold is a recognized pharmacophore present in numerous biologically active compounds. nih.gov Derivatives of benzofuran have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov Research into 2-arylbenzofuran derivatives has identified compounds with potential as β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease. nih.gov The 2,4-diphenyl substitution pattern offers a unique template for designing new therapeutic agents. By introducing various functional groups onto the phenyl rings, researchers can explore structure-activity relationships and develop potent and selective drug candidates. For instance, the synthesis of 2,4-diaryl benzofuro[3,2-b]pyridine derivatives has been explored for their topoisomerase inhibitory activity and cytotoxicity against cancer cell lines. researchgate.net

Interdisciplinary Contributions and Broader Impact

The exploration of this compound and its derivatives is poised to make significant contributions across multiple scientific disciplines. The development of novel synthetic methodologies for its preparation will not only advance the field of organic chemistry but also provide tools for chemists in other areas to access this versatile scaffold.

The potential application of this compound-based materials in organic electronics could lead to more efficient and stable OLEDs for displays and solid-state lighting. This has a direct impact on the development of energy-saving technologies and advanced electronic devices.

In the field of drug discovery , the use of the this compound core as a scaffold for new therapeutic agents could lead to the development of novel treatments for a range of diseases. nih.gov The ability to systematically modify the structure and evaluate the biological activity of its derivatives opens up new avenues for addressing unmet medical needs.

Furthermore, the study of the photophysical properties of this compound derivatives could find applications in the development of fluorescent probes and sensors for biological imaging and environmental monitoring. The closely related compound, 1,3-Diphenylisobenzofuran, is a well-known fluorescent probe for detecting singlet oxygen, highlighting the potential of this class of molecules in sensing applications. researchgate.netmdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for 2,4-Diphenylbenzofuran, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis of this compound typically involves copper-catalyzed cyclization or cross-coupling reactions. For example, dibenzofuran derivatives often require aryl halide precursors and controlled temperature (80–120°C) in polar aprotic solvents like DMF or DMSO to facilitate cyclization . Solvent choice significantly impacts yield; hexafluoropropan-2-ol has been used for its ability to stabilize intermediates and reduce side reactions . Monitoring reaction progress via TLC and confirming product purity through NMR (e.g., aromatic proton integration) is critical .

Q. What analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying substitution patterns (e.g., distinguishing 2,4-diphenyl groups via coupling constants and splitting patterns). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical details, as demonstrated in structural studies of dibenzofuran derivatives . For photophysical properties, UV-Vis and fluorescence spectroscopy are employed to assess absorption/emission profiles, particularly in visible-light-responsive applications .

Advanced Research Questions

Q. How does the substitution pattern on the benzofuran core influence its photophysical properties, as observed in visible-light-responsive studies?

  • Methodological Answer: The electron-donating phenyl groups at the 2- and 4-positions enhance π-conjugation, shifting absorption maxima to longer wavelengths. In cellular studies, this compound (DPBF) localizes in lipid membranes due to hydrophobic interactions, enabling real-time tracking of intracellular dynamics under visible light. Time-resolved fluorescence spectroscopy reveals microenvironment-dependent emission quenching, useful for studying membrane fluidity .

Q. What mechanistic insights explain the role of copper catalysis in the synthesis of substituted dibenzofurans like this compound?

  • Methodological Answer: Copper(I) catalysts facilitate Ullmann-type coupling, enabling aryl-ether bond formation. Isotopic labeling studies show that the oxygen atom in the furan ring originates from water, suggesting a hydroxylation step precedes cyclization . Kinetic studies using in-situ IR spectroscopy reveal that ligand choice (e.g., phenanthroline) accelerates reductive elimination, improving yields .

Q. How can structural modifications of this compound enhance its bioactivity, particularly in anticancer or antibacterial applications?

  • Methodological Answer: Introducing sulfonyl or amino groups at the 6-position increases polarity and target affinity. For example, sulfonamide derivatives exhibit potent inhibition of P450 enzymes, as shown in crystallographic studies . Structure-activity relationship (SAR) analyses using molecular docking identify hydrophobic pockets in bacterial efflux pumps as binding sites, guiding rational design .

Q. How can researchers resolve contradictions in reported synthetic methods for this compound?

  • Methodological Answer: Discrepancies in optimal conditions (e.g., solvent or catalyst) often arise from differences in precursor reactivity. Systematic screening via Design of Experiments (DoE) methodologies, such as varying temperature and solvent polarity, can identify robust protocols. For example, microwave-assisted synthesis reduces reaction times compared to conventional heating, as validated by comparative HPLC yield analyses .

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